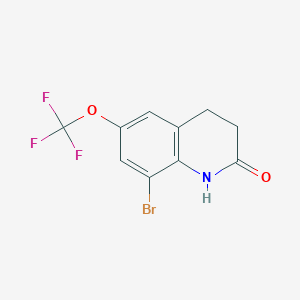

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one is a quinoline-based molecule with numerous potential applications in various fields of research and industry. It has a molecular weight of 310.07 .

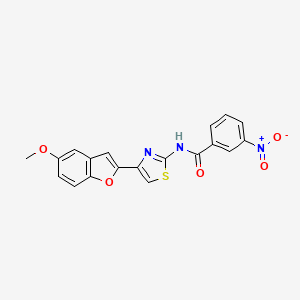

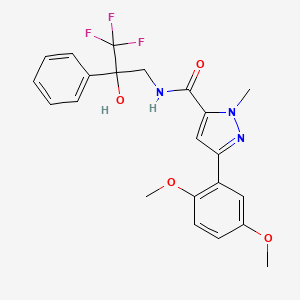

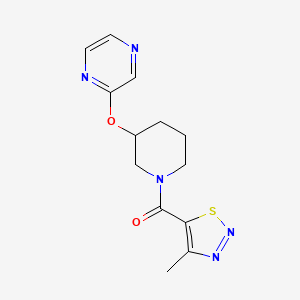

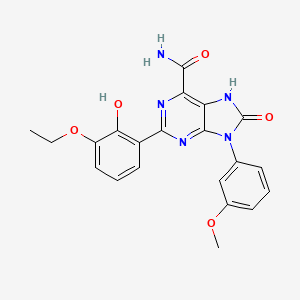

Molecular Structure Analysis

The molecular formula of this compound is C10H7BrF3NO2 . The InChI code is 1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 286.9±35.0 °C and a predicted density of 1.684±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, a derivative of quinoline, is involved in various synthesis processes and chemical reactions. Ökten (2019) discusses the Suzuki–Miyaura cross-coupling of substituted phenyl quinolines, including compounds similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, to yield various aryl- and diaryl-tetrahydroquinolines and quinolines characterized by NMR, IR spectroscopy, and elemental analysis (Ökten, 2019). Similarly, Ukrainets et al. (2008) discuss the tautomerism of quinolinone derivatives in different solvents, emphasizing the structural adaptability of these compounds (Ukrainets, Bereznyakova, & Turov, 2008).

Chemical Properties and Reactions

The chemical reactivity of quinolinone derivatives is explored through various synthetic routes. Li, Li, and Gao (2016) describe the synthesis of N-substituted pyrrolo[3,4-b]quinolin-1-ones through a one-pot reaction, suggesting a versatile method for generating quinoline-based isoindolin-1-ones (Li, Li, & Gao, 2016). The work by Holla et al. (2006) further underlines the potential of quinolinone derivatives in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, indicating the compound's utility in creating complex molecular structures with potential biological activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Applications in Material Science

In material science, Tan and Song (2010) synthesized novel ligands, including derivatives similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, and their corresponding platinum complexes. These complexes exhibit unique inverse sandwich structures, indicating potential applications in catalysis or material science (Tan & Song, 2010).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propriétés

IUPAC Name |

8-bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUJILGISMWJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)

![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)

![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)